(Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Reduction Processes
- Reduction of Acrylonitriles: Reduction of acrylonitriles like (Z)-3-((2,4-dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile has been achieved with lithium aluminum hydride, producing various (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process has been confirmed through X-ray diffraction analysis (Frolov et al., 2005).
Synthesis and Structure
- Synthesis of Isomers: The synthesis and crystal structures of the E and Z isomers of related compounds have been detailed, showing the intricate structural differences between these isomers (Shinkre et al., 2008).
Chemical Properties and Applications
- Dipolarophile for Heterocycles: It has been synthesized as a new dipolarophile useful in the construction of bioactive heterocycles, featuring Z geometry and intermolecular hydrogen bonds (Naveen et al., 2006).
- Nonlinear Optical Limiting: Donor-acceptor substituted derivatives, including thiophene dyes, demonstrate enhanced nonlinear optical limiting, useful in optoelectronic devices for protecting human eyes and optical sensors (Anandan et al., 2018).
Rotamer Analysis
- Rotamer Behavior: Studies on related thiazoles show how intermolecular hydrogen bonds can affect the stabilization of twisted rotamers in these compounds (Bernès et al., 2002).
Hydrogel Modification
- Hydrogel Modification: Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through reactions with various amines, including thiazoles, showing enhanced swelling properties and potential medical applications (Aly & El-Mohdy, 2015).
Biological Activity
- Fungicidal Activity: Thiazolylacrylonitriles show significant fungicidal activity against various pathogens, suggesting potential applications in agriculture and biocontrol (De-long, 2010).
Molecular Interaction Studies
- Fluorescence Quenching in Detection: Functionalized α-cyanostilbene derivatives show fluorescence quenching when interacting with specific compounds, suggesting applications in sensitive detection in environmental and biological contexts (Ding et al., 2014).
Properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-28-17-7-5-15(6-8-17)20-14-29-22(25-20)16(12-23)13-24-19-10-9-18(26-2)11-21(19)27-3/h5-11,13-14,24H,4H2,1-3H3/b16-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRXWARHZOYVSX-SSZFMOIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)OC)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)OC)OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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